2,2-Dimethoxyethyl isocyanide
Overview
Description
2,2-Dimethoxyethyl isocyanide, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Convertible Isocyanides in Synthesis
2,2-Dimethoxyethyl isocyanide has been applied in the synthesis of complex molecules. A study by Gilley, Buller, and Kobayashi (2007) explored the use of indole-isocyanide, a derivative of this compound, for the synthesis of pyroglutamic acids and the proteasome inhibitor omuralide, demonstrating its utility in stereocontrolled Ugi reactions (Gilley, Buller, & Kobayashi, 2007).
Isocyanides in Multicomponent Reactions
Isocyanides like this compound play a crucial role in multicomponent reactions, such as Ugi and Passerini reactions. Linder and Zhu (2010) highlighted the importance of 1‐(2,2‐Dimethoxyethyl)‐2‐isocyanobenzene, a related compound, in such reactions (Linder & Zhu, 2010).
Ligand-Directed Indicators in Protein Studies
Isocyanides are also useful as ligand-directed probes in protein studies. Reedy et al. (1995) used isocyanides to investigate Cu(I) coordination in proteins, demonstrating their potential as tools for understanding metal coordination in biological systems (Reedy, Murthy, Karlin, & Blackburn, 1995).
Catalysis and Organic Synthesis
Isocyanides are involved in catalytic processes and organic synthesis. Research by Delis et al. (1997) on the insertion of isocyanides into the palladium-carbon bond of complexes with bidentate nitrogen ligands demonstrates their role in complex chemical transformations (Delis et al., 1997).
Formation of Heterocycles
This compound is involved in the synthesis of heterocycles. Yavari, Sabbaghan, and Hossaini (2008) showed that isocyanides react with activated acetylenes to form functionalized dihydrofurans and pyrrol-2-ones, essential in various chemical syntheses (Yavari, Sabbaghan, & Hossaini, 2008).
Main Group Chemistry Applications
Swamy et al. (2016) demonstrated the use of isocyanide in main group chemistry by isolating a Ge(ii) dication stabilized by isocyanides, highlighting the versatility of isocyanides in inorganic chemistry (Swamy et al., 2016).
Metal-Catalyzed C-H Functionalization
Song and Xu (2017) explored the use of isocyanides in metal-catalyzed C-H bond functionalization, emphasizing their role in drug discovery and organic synthesis (Song & Xu, 2017).
Mechanism of Action
Target of Action
2,2-Dimethoxyethyl isocyanide is a reagent used in multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions . These reactions are important tools for macromolecular design due to their modular character . The primary targets of this compound are carboxylic acids, ketones or aldehydes, and primary amines, which are the starting components of these reactions .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Passerini and Ugi reactions. In the Passerini three-component reaction (P-3CR), a carboxylic acid, a ketone or aldehyde, and an isocyanide react to form an α-acyloxycarboxamide . The isocyanide acts as both a nucleophile, attacking the carbonyl group of the adduct, and an electrophile, reacting with the carboxylic acid moiety in a so-called α-addition . The resulting intermediate rearranges via intramolecular acyl transfer to generate the α-acyloxycarboxamide .
In the Ugi four-component reaction (U-4CR), a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine react to generate an α-aminoacylamide . The isocyanide again plays a dual role, attacking the electrophilic center of the iminium ion while also acting as an electrophile and reacting with the carboxylic acid .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of macromolecules through the Passerini and Ugi reactions . These reactions are used for monomer synthesis, as polymerization techniques, and for postpolymerization modification . They also provide architecture control, sequence control, and sequence definition .
Safety and Hazards
Isocyanates, including 2,2-Dimethoxyethyl isocyanide, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . They are classified as potential human carcinogens and known to cause cancer in animals .
Future Directions
Biochemical Analysis
Biochemical Properties
These reactions are often employed in combinatorial or medicinal chemistry .
Cellular Effects
Isocyanides are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes . This suggests that 2,2-Dimethoxyethyl isocyanide may have similar inhibitory effects on certain cellular processes.
Molecular Mechanism
Isocyanides are known to participate in multicomponent reactions, such as the Passerini three-component reaction (P-3CR) and Ugi four-component reaction (U-4CR) . These reactions involve the interaction of an isocyanide with other compounds to form complex products .
Temporal Effects in Laboratory Settings
Isocyanides are known for their poor stability, which often limits their widespread applications in common laboratory practice and industrial settings .
Metabolic Pathways
Isocyanides are known to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes .
Properties
IUPAC Name |
2-isocyano-1,1-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSDTQNBQUWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C[N+]#[C-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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